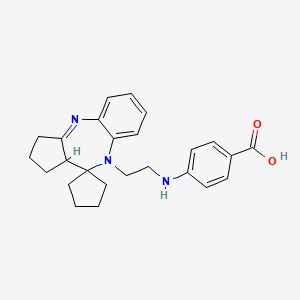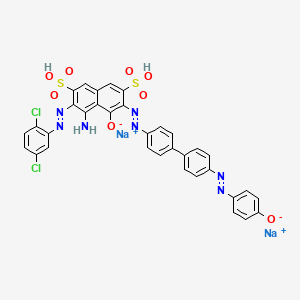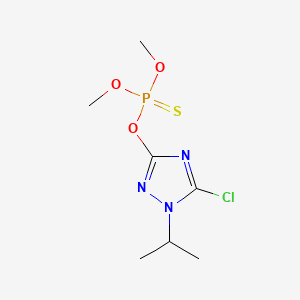![molecular formula C37H56Cl4N2O6 B12741617 2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine CAS No. 4834-49-5](/img/structure/B12741617.png)
2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-D compd. with N-9-octadecenyl-1,3-propanediamine (2:1) is a chemical compound formed by the combination of 2,4-dichlorophenoxyacetic acid (2,4-D) and N-9-octadecenyl-1,3-propanediamine in a 2:1 ratio. 2,4-D is a well-known synthetic herbicide used for controlling broadleaf weeds, while N-9-octadecenyl-1,3-propanediamine is an amine compound often used in surfactants and other industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-D compd. with N-9-octadecenyl-1,3-propanediamine involves the reaction of 2,4-dichlorophenoxyacetic acid with N-9-octadecenyl-1,3-propanediamine. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified and formulated for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,4-D compd. with N-9-octadecenyl-1,3-propanediamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,4-D compd. with N-9-octadecenyl-1,3-propanediamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential use in biological assays.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the formulation of herbicides, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,4-D compd. with N-9-octadecenyl-1,3-propanediamine involves its interaction with specific molecular targets and pathways. 2,4-D acts as a synthetic auxin, mimicking natural plant hormones and disrupting normal plant growth processes. N-9-octadecenyl-1,3-propanediamine may enhance the compound’s effectiveness by improving its solubility and stability .
Comparación Con Compuestos Similares
Similar Compounds
2,4-D compd. with N-oleyl-1,3-propanediamine (11): Similar in structure but with a different ratio of components.
Acetic acid, (2,4,5-trichlorophenoxy)-, compd. with N-9-octadecenyl-1,3-propanediamine (11): Another related compound with a different chlorination pattern
Uniqueness
2,4-D compd. with N-9-octadecenyl-1,3-propanediamine (2:1) is unique due to its specific ratio of components, which may confer distinct chemical and physical properties. This ratio can influence the compound’s solubility, stability, and overall effectiveness in various applications .
Propiedades
Número CAS |
4834-49-5 |
|---|---|
Fórmula molecular |
C37H56Cl4N2O6 |
Peso molecular |
766.7 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H44N2.2C8H6Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2*9-5-1-2-7(6(10)3-5)13-4-8(11)12/h9-10,23H,2-8,11-22H2,1H3;2*1-3H,4H2,(H,11,12)/b10-9+;; |
Clave InChI |
YZNGADVHKCALRL-TTWKNDKESA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCCNCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCNCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




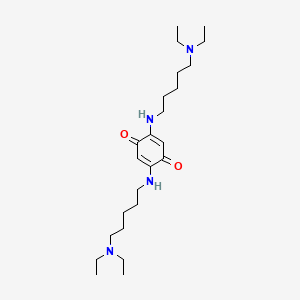
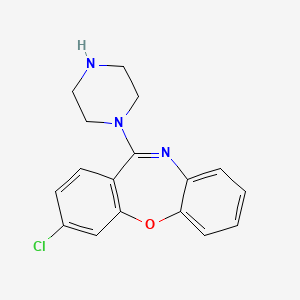


![9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12741579.png)

